Home > Products > Screening Compounds P22782 > (R,R)-Cilastatin
(R,R)-Cilastatin - 107872-23-1

(R,R)-Cilastatin

Catalog Number: EVT-1487074
CAS Number: 107872-23-1
Molecular Formula: C₁₆H₂₆N₂O₅S
Molecular Weight: 358.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imipenem

    Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of antibacterial activity, encompassing most Gram-negative and Gram-positive aerobic and anaerobic organisms []. It is often combined with cilastatin, which acts as a renal dehydropeptidase-1 inhibitor to enhance imipenem's stability and efficacy [].

    Relevance: Imipenem is frequently co-administered with (R,R)-cilastatin due to their synergistic effects. Cilastatin inhibits the renal enzymatic degradation of imipenem, thereby increasing its concentration and duration of action in the body. This combination therapy is commonly employed to treat various bacterial infections, including complicated urinary tract infections (cUTIs), complicated intra-abdominal infections (cIAIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP) [, , , , , , , , ].

Relebactam

    Compound Description: Relebactam is a novel β-lactamase inhibitor that effectively targets class A and class C β-lactamases, including carbapenemases [, ]. It is frequently used in conjunction with imipenem/cilastatin to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to carbapenems [, , , , , , , , , ].

    Relevance: Although structurally distinct from (R,R)-cilastatin, relebactam shares a functional relationship by acting as a β-lactamase inhibitor. While cilastatin protects imipenem from enzymatic degradation, relebactam broadens its spectrum of activity by inhibiting β-lactamases produced by resistant bacteria. Consequently, the triple combination of imipenem, cilastatin, and relebactam exhibits enhanced efficacy against a wider range of bacterial infections [, , , , , , , , , ].

Meropenem

    Compound Description: Meropenem belongs to the carbapenem class of antibiotics and possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria []. It exhibits potent in vitro activity and is often employed as a monotherapy for treating complicated skin and skin structure infections (cSSSIs) [].

Overview

(R,R)-Cilastatin is a chiral compound primarily utilized as a pharmaceutical agent, particularly known for its role in inhibiting the enzyme dehydropeptidase-I. This enzyme is predominantly found in the kidneys and is responsible for the degradation of certain beta-lactam antibiotics. By inhibiting this enzyme, (R,R)-Cilastatin enhances the efficacy of these antibiotics, especially when used in combination therapies with agents like imipenem. This compound is significant in both clinical and research settings due to its ability to prolong the activity of antibiotics by preventing their renal metabolism .

Source and Classification

(R,R)-Cilastatin is classified as a dehydropeptidase inhibitor and belongs to the category of pharmaceutical compounds. Its chemical structure can be denoted by the identifier 107872-23-1, and it is often sourced from synthetic routes involving various chemical reactions .

Synthesis Analysis

The synthesis of (R,R)-Cilastatin involves several key steps, including chiral resolution, esterification, amidation, and hydrogenation. Here are the primary methods used in its synthesis:

  • Chiral Resolution: This process separates the desired enantiomer from a racemic mixture, ensuring high purity of (R,R)-Cilastatin.
  • Chemical Synthesis: The construction of the cilastatin molecule typically involves:
    • Esterification: Formation of esters from acids and alcohols.
    • Amidation: Reaction between an acid and an amine to form an amide.
    • Hydrogenation: Reduction of double bonds using hydrogen gas in the presence of a catalyst.

In industrial applications, high-performance liquid chromatography (HPLC) is employed for chiral resolution, while catalytic hydrogenation is used for efficient reduction steps .

Molecular Structure Analysis

The molecular structure of (R,R)-Cilastatin can be represented by its chemical formula C16H18N2O5SC_{16}H_{18}N_2O_5S. The compound features several functional groups, including amino acids and sulfanyl groups. The stereochemistry is crucial for its activity, as only the (R,R) enantiomer exhibits significant biological effects. The structural data indicates that it has a complex arrangement that contributes to its interaction with dehydropeptidase-I .

Chemical Reactions Analysis

(R,R)-Cilastatin undergoes various chemical reactions essential for its synthesis and application:

  • Oxidation: Under specific conditions, (R,R)-Cilastatin can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions are integral during its synthesis, particularly in hydrogenation steps.
  • Substitution: Nucleophilic substitution reactions are crucial in forming intermediates during synthesis.

Common reagents used in these reactions include potassium permanganate or hydrogen peroxide for oxidation and palladium on carbon for catalytic hydrogenation .

Mechanism of Action

The mechanism of action of (R,R)-Cilastatin involves its competitive inhibition of dehydropeptidase-I. By binding to the active site of this enzyme, (R,R)-Cilastatin prevents the breakdown of beta-lactam antibiotics in the renal system. This inhibition results in prolonged therapeutic efficacy of these antibiotics, making them more effective against bacterial infections. The binding affinity and specificity towards dehydropeptidase-I are critical factors influencing its pharmacological properties .

Physical and Chemical Properties Analysis

(R,R)-Cilastatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350.39 g/mol.
  • Solubility: It is soluble in water and various organic solvents such as methanol and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are vital for its formulation into pharmaceutical products and influence its absorption and distribution within biological systems .

Applications

(R,R)-Cilastatin has a wide range of applications across various fields:

  • Pharmaceuticals: Primarily used in combination with beta-lactam antibiotics to enhance their efficacy against resistant strains of bacteria.
  • Scientific Research: Employed as a model compound in studies focusing on enzyme inhibition, asymmetric synthesis, and chiral resolution techniques.
  • Industry: Utilized in developing new pharmaceutical formulations and drug delivery systems aimed at improving therapeutic outcomes .
Introduction to (R,R)-Cilastatin: Pharmacological Significance

Historical Development and Clinical Adoption

The development of cilastatin emerged from the pharmacokinetic limitations observed with imipenem, the first commercially available carbapenem antibiotic. During early clinical trials in the 1980s, researchers discovered that imipenem underwent extensive degradation by renal tubular dehydropeptidase-I (DHP-I), resulting in less than 20% of the administered dose being excreted as active antibiotic in urine. This metabolic vulnerability necessitated the development of a protective agent that could inhibit DHP-I without compromising imipenem's antibacterial efficacy [7] [8].

Cilastatin was specifically engineered to address this challenge through rational drug design targeting the enzyme's active site. The compound received FDA approval in 1985 as part of the fixed-dose combination imipenem-cilastatin (marketed as Primaxin), representing a breakthrough in antimicrobial chemotherapy. The combination therapy significantly improved urinary recovery of imipenem to approximately 70%, enhancing its efficacy in treating complicated urinary tract infections and pyelonephritis. Over the following decades, the clinical adoption of cilastatin-containing regimens expanded substantially due to the escalating prevalence of multidrug-resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter baumannii. The combination has become a mainstay therapy in intensive care units, surgical prophylaxis, and immunocompromised patient populations where carbapenems remain last-line agents [3] [6] [8].

Structural Isomerism: Stereochemical Specificity of (R,R)-Configuration

Cilastatin (chemical name: (Z)-7-[(2R)-2-amino-3-hydroxy-3-oxopropyl]sulfanyl-2-{[(1S)-2,2-dimethylcyclopropanecarbonyl]amino}hept-2-enoic acid) contains two chiral centers that generate four possible stereoisomers. The biologically active form is exclusively the (R,R)-diastereomer, which exhibits precise three-dimensional complementarity with the active site of human renal dehydropeptidase-I. The molecular structure features a zinc-binding thiol group that coordinates the catalytic metal ion in DHP-I, mimicking the enzyme's natural substrates [7].

Table 1: Molecular Characteristics of (R,R)-Cilastatin

PropertySpecification
Chemical FormulaC₁₆H₂₆N₂O₅S
Molar Mass358.45 g/mol
CAS Number82009-34-5
Chiral CentersTwo (C2 and C7 positions)
Active Configuration(R,R)-diastereomer
Zinc-binding GroupThiol moiety (-SH)
Key Functional GroupsCarboxylic acid, amide, hydroxyketone

The stereochemical specificity of cilastatin's mechanism was definitively established through enzyme kinetic studies comparing individual stereoisomers. Only the (R,R)-configuration demonstrated subnanomolar affinity for DHP-I (Kᵢ < 0.5 nM), while other stereoisomers showed at least three orders of magnitude weaker binding. This extraordinary selectivity arises from the precise spatial orientation required for simultaneous interaction with three critical binding pockets in the enzyme's catalytic domain. The molecule's cyclopropanecarbonyl group occupies a hydrophobic cavity, while the terminal carboxylic acid forms ionic interactions with arginine residues in the enzyme's active site. The molecular rigidity introduced by the cyclopropyl ring further enhances stereoelectronic complementarity by restricting conformational flexibility that might compromise binding [5] [7] [9].

The importance of the (R,R)-configuration extends beyond DHP-I inhibition to include interaction with bacterial metallo-β-lactamases. Structural studies reveal that the same stereochemical features enabling human enzyme inhibition also permit binding to the CphA metallo-β-lactamase produced by Aeromonas hydrophila, though with lower affinity. This cross-reactivity demonstrates how subtle stereoelectronic variations in enzyme active sites influence inhibitor specificity and highlights the pharmacophoric importance of cilastatin's stereochemistry [7].

Role in Combination Therapies: Imipenem-Cilastatin Synergy

The pharmacokinetic synergy between imipenem and cilastatin represents a paradigm in rational combination therapy. Cilastatin's primary mechanism involves the potent inhibition of renal brush border dehydropeptidase-I, effectively blocking the hydrolysis of imipenem's β-lactam ring. This protection maintains therapeutic concentrations of intact imipenem in the kidneys and urine, significantly enhancing its efficacy against uropathogens. Without cilastatin, approximately 70-80% of imipenem would be degraded before reaching its site of action in renal tissues [1] [7] [8].

Beyond pharmacokinetic enhancement, cilastatin demonstrates unexpected pharmacodynamic benefits through direct effects on bacterial pathogens. Research has revealed that cilastatin disrupts the renal tubular toxin transport systems of pathogenic bacteria, particularly the organic ion transporter pathways utilized by nephrotoxic antibiotics such as aminoglycosides and vancomycin. This disruption effectively reduces intracellular accumulation of these toxins in renal epithelial cells, explaining cilastatin's observed nephroprotective effects in combination therapies extending beyond imipenem [1] [6].

Table 2: Synergistic Mechanisms of Imipenem-Cilastatin Combination

Mechanism LevelBiological EffectTherapeutic Consequence
PharmacokineticInhibition of renal dehydropeptidase-IIncreased urinary imipenem recovery (from <20% to ~70%)
Direct AntimicrobialInhibition of bacterial metallo-β-lactamases (e.g., CphA)Enhanced carbapenem activity against resistant strains
Cellular ProtectionBlockade of renal tubular organic anion transportersReduced intracellular accumulation of nephrotoxic antibiotics
Inflammatory ModulationAttenuation of drug-induced inflammatory responses in renal tubulesLower incidence of acute kidney injury in at-risk patients

Recent in vitro studies have demonstrated that cilastatin enhances imipenem's antibacterial activity against multidrug-resistant Pseudomonas aeruginosa through dual inhibition pathways. Beyond protecting imipenem from renal degradation, cilastatin directly inhibits certain metallo-β-lactamase enzymes produced by resistant bacterial strains. When combined with imipenem against carbapenem-resistant P. aeruginosa, cilastatin reduced minimum inhibitory concentrations (MICs) by 4-8 fold, effectively resensitizing resistant strains to carbapenem therapy. This synergy extends to novel combinations, including imipenem-cilastatin with relebactam (a β-lactamase inhibitor) and tetracyclines, where cilastatin contributes to both antibacterial enhancement and renal protection [2] [6].

The clinical significance of this synergy is evidenced by a comprehensive meta-analysis encompassing 10 studies (5 randomized controlled trials and 5 observational studies) with over 6,800 participants. This analysis demonstrated a 48% reduction in acute kidney injury (AKI) incidence among patients receiving imipenem-cilastatin compared to control groups (risk ratio 0.52; 95% CI: 0.40-0.67). Additionally, serum creatinine concentrations were significantly lower following imipenem-cilastatin treatment (weighted mean difference: -0.14 mg/dL; 95% CI: -0.21 to -0.07). These findings suggest cilastatin provides nephroprotective benefits beyond merely preventing imipenem degradation, likely through modulation of renal tubular cell responses to nephrotoxic insults [1].

Properties

CAS Number

107872-23-1

Product Name

(R,R)-Cilastatin

Molecular Formula

C₁₆H₂₆N₂O₅S

Molecular Weight

358.45

Synonyms

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.